molecular formula C15H20BrNO3 B13939470 Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate

Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B13939470
M. Wt: 342.23 g/mol
InChI Key: GEXSUGHVUQJIHP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring, which is further substituted with a 4-bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Bromophenoxy Group: The 4-bromophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable bromophenol derivative reacts with the pyrrolidine ring.

    Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenol derivative.

    Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced phenol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenoxy group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3S)-3-(4-chlorophenoxy)pyrrolidine-1-carboxylate
  • Tert-butyl (3S)-3-(4-fluorophenoxy)pyrrolidine-1-carboxylate
  • Tert-butyl (3S)-3-(4-methylphenoxy)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity and specificity towards certain biological targets compared to its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1

InChI Key

GEXSUGHVUQJIHP-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.